molecular formula C10H19NO2 B13209279 Ethyl 2-methylazepane-2-carboxylate

Ethyl 2-methylazepane-2-carboxylate

Cat. No.: B13209279
M. Wt: 185.26 g/mol
InChI Key: OJZYRVMFVSQHKZ-UHFFFAOYSA-N
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Description

Ethyl 2-methylazepane-2-carboxylate is an organic compound belonging to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings This particular compound features a seven-membered ring with a nitrogen atom, making it part of the azepane family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylazepane-2-carboxylate typically involves the reaction of 2-methylazepane with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in 2-methylazepane attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylazepane-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield 2-methylazepane and ethyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-methylazepane and ethyl alcohol.

    Reduction: 2-methylazepane-2-methanol.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Ethyl 2-methylazepane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methylazepane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active azepane moiety. This moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methylpiperidine-2-carboxylate: Similar structure but with a six-membered ring.

    Ethyl 2-methylpyrrolidine-2-carboxylate: Similar structure but with a five-membered ring.

    Ethyl 2-methylhexahydroazepine-2-carboxylate: Similar structure but fully saturated.

Uniqueness

Ethyl 2-methylazepane-2-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-methylazepane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-9(12)10(2)7-5-4-6-8-11-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZYRVMFVSQHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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